N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Description
The compound N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide (hereafter referred to by its full systematic name) is a heterocyclic acetamide derivative featuring a complex tricyclic core. Its structure includes a fused 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca ring system substituted with methyl, oxo, and phenyl groups, coupled with an acetamide side chain modified by a 4-fluoro-3-methylphenyl moiety.
Crystallographic tools such as SHELXL and ORTEP-3 () have been pivotal in resolving the three-dimensional conformations of similar tricyclic systems, enabling precise analysis of ring puckering () and intermolecular interactions. Computational workflows like the WinGX suite () further support structural refinement and comparative studies.
Properties
IUPAC Name |
N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O2S/c1-14-10-17(8-9-19(14)26)29-20(31)12-30-13-27-22-21-18(16-6-4-3-5-7-16)11-15(2)28-24(21)33-23(22)25(30)32/h3-11,13H,12H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIZZRUEVNESGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)C)SC2=N1)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide involves multiple steps, starting with the preparation of the core triazatricyclo structure This is typically achieved through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the phenyl ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like nitro or amino groups.
Scientific Research Applications
N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[740
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide exerts its effects depends on its interaction with molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, potentially altering the activity of its targets and affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tricyclic Cores
2-(11-Acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide ()
This compound shares the tricyclic 8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca backbone but differs in key substituents:
- Acetamide Side Chain : The target compound features a 4-fluoro-3-methylphenyl group, whereas this analogue has a 2-methoxyphenyl substituent. The electron-withdrawing fluorine atom in the target compound may enhance metabolic stability compared to the methoxy group, which is prone to oxidative demethylation .
- Tricyclic Core: The acetyl group at position 11 in the analogue is replaced by a methyl group in the target compound.
*Molecular weight for the target compound is extrapolated based on structural similarity.
Functional Analogues in Pesticide Chemistry
Several amide-based pesticides share functional similarities with the target compound’s acetamide moiety:
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Structure : A benzamide derivative with a trifluoromethyl group and an isopropoxy-phenyl chain.
- Key Differences : Unlike the tricyclic core of the target compound, flutolanil’s planar benzamide structure lacks sulfur and nitrogen heteroatoms, reducing conformational rigidity.
- Activity : Flutolanil is a fungicide targeting succinate dehydrogenase , suggesting that the target compound’s tricyclic system could similarly interfere with mitochondrial enzymes.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()
- Structure : Combines a cyclopropane-carboxamide with a chlorophenyl group and a tetrahydrofuran ring.
- Comparison : The furan ring in cyprofuram provides a polar, oxygen-rich scaffold, contrasting with the sulfur-containing, nitrogen-dense tricyclic system of the target compound.
Conformational and Computational Insights
- Ring Puckering Analysis : The Cremer-Pople parameters () have been applied to quantify puckering in similar tricyclic systems. For example, the 8-thia-3,5,10-triazatricyclo core likely adopts a boat-like conformation due to sulfur’s larger atomic radius, reducing angle strain compared to all-carbon analogues .
- Crystallographic Refinement : SHELXL () has resolved bond-length discrepancies (<0.01 Å) and torsional angles in related compounds, confirming the stability of the thiazole ring in the tricyclic system.
Biological Activity
N-(4-fluoro-3-methylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 458.5 g/mol. Its structure features a fluorinated aromatic ring and a triazatricyclo core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.5 g/mol |
| CAS Number | 1223794-71-5 |
The biological activity of this compound has been attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases.
- Antioxidant Activity : It exhibits free radical scavenging properties that may protect cells from oxidative stress.
- Anticancer Properties : Preliminary studies indicate cytotoxic effects against cancer cell lines, suggesting potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the aromatic ring significantly enhances the compound's biological activity due to its electron-withdrawing properties, which improve interactions with target proteins. The triazatricyclo structure also contributes to its potency by providing a rigid framework that can better fit into enzyme active sites.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory effects on AChE and BChE with IC50 values in the low micromolar range:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 10.4 |
| Butyrylcholinesterase | 9.9 |
Additionally, cytotoxicity assays against various cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways.
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions of the compound with enzyme targets. The docking studies indicate that hydrogen bonds and halogen bonding interactions play a crucial role in stabilizing the ligand-enzyme complex.
Comparative Analysis with Related Compounds
Comparative studies with similar fluorinated compounds have shown that those with additional electron-withdrawing groups exhibit improved activity against cholinesterases and enhanced antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
